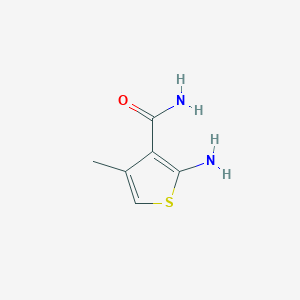

2-Amino-4-methylthiophene-3-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLIJQRGPVJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303765 | |

| Record name | 2-amino-4-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-97-2 | |

| Record name | 4651-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4651-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4651-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Methylthiophene 3 Carboxamide

Established Synthetic Routes to 2-Aminothiophene-3-carboxamide (B79593) Scaffolds

The preparation of 2-aminothiophene-3-carboxamides is most prominently achieved through the Gewald reaction, a powerful multicomponent condensation method. researchgate.netnih.gov

First reported in the 1960s, the Gewald reaction has become a universal and versatile method for synthesizing polysubstituted 2-aminothiophenes due to the availability of reagents and mild reaction conditions. researchgate.netnih.govsemanticscholar.org The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyano ester, α-cyanoketone, or cyanoacetamide, in the presence of elemental sulfur and a base catalyst. nih.govorganic-chemistry.org The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization. thieme-connect.de

The one-pot procedure is the most elegant and commonly employed variation of the Gewald reaction. researchgate.net This approach involves mixing the ketone or aldehyde, the active methylene nitrile (such as cyanoacetamide), elemental sulfur, and a basic catalyst (like morpholine (B109124), piperidine, or triethylamine) in a suitable solvent, often ethanol (B145695) or dimethylformamide (DMF). semanticscholar.orgresearchgate.net The reaction proceeds as a three-component condensation, offering a high degree of atom economy and procedural simplicity. nih.govnih.gov Various catalysts and conditions have been developed to optimize this one-pot synthesis, including the use of solid supports like aluminum oxide under microwave irradiation, or greener methodologies utilizing water as a solvent or deep eutectic solvents. nih.govscribd.comtubitak.gov.tr

Table 1: Examples of Catalysts and Conditions for One-Pot Gewald Synthesis

| Carbonyl Source | Nitrile Source | Sulfur Source | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Ketones/Aldehydes | Malononitrile | Elemental Sulfur | Sodium Polysulfide | Water | Ultrasound, 70°C | nih.gov |

| Ketones | Cyanoacetamides | Elemental Sulfur | Triethylamine (B128534) | Ethanol | Standard Heating | nih.gov |

| Ketones | Malononitrile | Elemental Sulfur | NaAlO₂ | Ethanol | Heating | nih.gov |

| Ketones | Active Nitriles | Elemental Sulfur | CaO | Ethanol | Reflux | derpharmachemica.com |

While the Gewald reaction is dominant, alternative methods have been developed to access 2-aminothiophene scaffolds, especially for substitution patterns that are difficult to obtain via the classical route. nih.govthieme-connect.com One notable alternative involves a base-catalyzed, three-component reaction of α-cyanoacetates with chalcones and elemental sulfur. thieme-connect.com This protocol proceeds through an initial Michael addition of the cyanoacetate (B8463686) to the chalcone, followed by a sulfurative cyclization of the resulting adduct. thieme-connect.com This approach provides access to 2-aminothiophenes that are not readily synthesized through the standard Gewald pathway. thieme-connect.com Another historical, though more limited, method is the Benary synthesis, which involves the reaction of halo-substrates with potassium hydrosulfide. semanticscholar.org

Gewald Reaction and its Variations

Specific Synthesis of 2-Amino-4-methylthiophene-3-carboxamide

The synthesis of the title compound, this compound, is a direct application of the Gewald three-component reaction. The structure dictates the specific starting materials required for the condensation.

The formation of this compound is achieved by the reaction of acetone (B3395972), cyanoacetamide, and elemental sulfur. nih.govnih.gov

Acetone serves as the ketone component, providing the carbon atoms that will become C4 and C5 of the thiophene (B33073) ring, with the methyl group at C4 originating from one of the methyl groups of acetone.

Cyanoacetamide is the active methylene nitrile. It provides the C2 and C3 atoms, the amino group at C2, and the carboxamide group at C3. tubitak.gov.trresearchgate.net

Elemental sulfur is the source of the heteroatom for the thiophene ring. thieme-connect.de

A basic catalyst , such as triethylamine or morpholine, is required to facilitate the condensation and cyclization steps. researchgate.netnih.gov

The reaction is typically performed as a one-pot synthesis by heating the three components with a catalytic amount of base in a solvent like ethanol. derpharmachemica.comnih.gov The reaction proceeds through the formation of an α,β-unsaturated nitrile intermediate (from the condensation of acetone and cyanoacetamide), which then reacts with sulfur and cyclizes to yield the final this compound product. thieme-connect.de While ketone starting materials in Gewald reactions can sometimes result in lower yields compared to aldehydes, the protocol is effective for producing the desired compound. nih.gov

Table 2: Reactants for the Synthesis of this compound

| Role | Compound Name | Chemical Structure |

|---|---|---|

| Ketone | Acetone | CH₃COCH₃ |

| Active Methylene Nitrile | Cyanoacetamide | NCCH₂CONH₂ |

| Sulfur Source | Elemental Sulfur | S₈ |

Reaction Conditions and Optimization for Yield Enhancement

The primary and most established method for synthesizing this compound is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst. tubitak.gov.tr The reaction is renowned for its efficiency and convergence, directly assembling the polysubstituted 2-aminothiophene core. nih.gov

Optimization of the Gewald reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, and energy source (conventional heating versus microwave irradiation).

Solvents: The reaction is often carried out in polar protic solvents like ethanol or methanol (B129727), or polar aprotic solvents such as dimethylformamide (DMF) and dioxane. tubitak.gov.tr Ethanol is frequently chosen due to its ability to dissolve the reactants and facilitate the reaction at moderate temperatures (around 50°C). tubitak.gov.tr In a move towards greener chemistry, protocols using a mixture of triethylamine and water at room temperature have been developed, which can lead to spontaneous precipitation of the product, simplifying isolation. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a significant optimization strategy. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles. tubitak.gov.tr For instance, a solvent-free Gewald reaction using aluminum oxide as a solid support and morpholine as a catalyst under microwave irradiation has been shown to be a highly efficient method for producing 2-aminothiophene-3-carboxamide derivatives. tubitak.gov.tr

The following table summarizes the impact of various reaction conditions on the yield of 2-aminothiophene derivatives based on literature findings for analogous syntheses.

| Catalyst | Solvent | Conditions | Reaction Time | Yield |

| Triethylamine | Ethanol | Reflux | 3-6 hours | Good |

| Morpholine | DMF | 50°C | 4-8 hours | High |

| Triethylamine | Water | Room Temp | 6-7 hours | 75-98% nih.gov |

| Morpholine / Al₂O₃ | Solvent-free | Microwave (160W) | 10 minutes | High tubitak.gov.tr |

Chemical Reactivity and Derivatization of this compound

This compound is a bifunctional molecule with several reactive sites, making it an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds, particularly fused ring systems. tubitak.gov.tr

Nucleophilic and Electrophilic Attack Sites on the Compound

The reactivity of this compound can be understood by identifying its key nucleophilic and electrophilic centers. A comprehensive review by Gouda et al. identifies five primary sites for chemical attack. tubitak.gov.tr

Electrophilic Attack Sites:

Amino Group at C2 (Position 4): The primary amine is a strong nucleophile and readily reacts with various electrophiles.

Amide Nitrogen (Position 3): The nitrogen of the carboxamide group is also nucleophilic, though less so than the C2-amine.

Carbon at C5 (Position 5): The C5 position of the thiophene ring is electron-rich due to the donating effects of the amino group and the sulfur atom, making it susceptible to electrophilic substitution.

Nucleophilic Attack Sites:

Carbonyl Carbon (Position 1): The carbon atom of the carboxamide group is electrophilic and can be attacked by nucleophiles.

Carbon at C2 (Position 2): In certain reactions, the C2 carbon of the thiophene ring can be subject to nucleophilic attack. tubitak.gov.tr

Figure 1: Key reactive sites on this compound. Positions susceptible to electrophilic attack are marked (E), and those susceptible to nucleophilic attack are marked (Nu). tubitak.gov.tr

Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the amino and carboxamide groups on adjacent carbons of the thiophene ring makes this compound an ideal starting material for the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and possess significant pharmacological interest. ijacskros.comnih.gov

The construction of the pyrimidine (B1678525) ring onto the thiophene core is typically achieved through cyclocondensation reactions with reagents that can provide the necessary one or two carbon atoms to complete the six-membered ring.

With Aldehydes: The reaction of this compound with various aldehydes, particularly aromatic aldehydes, provides a direct route to 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones. This condensation reaction typically occurs under acidic or basic conditions. For example, reacting the parent compound with aromatic aldehydes has been shown to yield the corresponding 2-aryl-thienopyrimidine derivatives. tubitak.gov.tr

With Nitriles: Fused pyrimidines can also be synthesized by reacting 2-aminothiophene-3-carboxamide derivatives with nitriles. This reaction is generally conducted in a solvent like dioxane and catalyzed by a strong acid such as hydrochloric acid, leading to the formation of 4-amino-thieno[2,3-d]pyrimidines. tubitak.gov.tr

The reaction with isocyanates and isothiocyanates offers a powerful method for synthesizing thieno[2,3-d]pyrimidine (B153573) derivatives with functionality at the 2-position. The initial step involves the nucleophilic attack of the C2-amino group on the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.netnih.gov This forms a urea (B33335) or thiourea (B124793) intermediate, respectively. researchgate.net

Subsequent intramolecular cyclization, often promoted by heat or microwave irradiation, leads to the formation of the fused pyrimidine ring. researchgate.net

Reaction with Isocyanates: This pathway yields thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. The reaction proceeds via a urea intermediate which then cyclizes.

Reaction with Isothiocyanates: This reaction leads to the formation of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones. researchgate.net The thiourea intermediate cyclizes with the elimination of water. If the reaction is performed with an aryl isothiocyanate, 2-arylamino-thieno[2,3-d]pyrimidin-4(3H)-ones can be formed. researchgate.net

The following table summarizes derivatization reactions leading to thieno[2,3-d]pyrimidine systems.

| Reagent | Conditions | Intermediate | Product Type |

| Aromatic Aldehyde | Acidic or Basic | Schiff Base | 2-Aryl-thieno[2,3-d]pyrimidin-4(3H)-one tubitak.gov.tr |

| Nitrile (R-CN) | Dioxane, HCl | - | 4-Amino-2-R-thieno[2,3-d]pyrimidine tubitak.gov.tr |

| Isocyanate (R-NCO) | Heat / Microwave | Urea | 2,3-Dihydro-2-imino-3-R-thieno[2,3-d]pyrimidin-4(1H)-one or dione (B5365651) derivative researchgate.net |

| Isothiocyanate (R-NCS) | Heat / Microwave | Thiourea | 2-Thioxo-2,3-dihydro-3-R-thieno[2,3-d]pyrimidin-4(1H)-one researchgate.net |

Formation of Other Annulated Thiophene Systems

This compound serves as a key starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The annulation process typically involves a cyclocondensation reaction where the 2-amino group and the nitrogen of the 3-carboxamide moiety react with a two-carbon electrophilic fragment to form the pyrimidine ring.

A notable example is the reaction of this compound with various aromatic aldehydes. scielo.br This condensation reaction leads to the formation of the corresponding 2-aryl-5-methyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives. scielo.br The reaction capitalizes on the nucleophilicity of the amino group and the amide nitrogen, which attack the aldehyde carbonyl carbon, followed by cyclization and dehydration to yield the fused heterocyclic system.

Beyond aldehydes, other reagents can be employed to construct the pyrimidine ring. The general class of 2-aminothiophene-3-carboxamides readily undergoes cyclocondensation with reagents like nitriles in the presence of an acid catalyst, or with thiourea, to yield differently substituted thieno[2,3-d]pyrimidines. tubitak.gov.trresearchgate.net For instance, reaction with nitriles in dioxane with hydrochloric acid yields 4-amino-substituted thieno[2,3-d]pyrimidines. tubitak.gov.trresearchgate.net Additionally, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of thieno[2,3-d]pyrazolo derivatives, demonstrating the versatility of the aminocarboxamide precursor in forming five- and six-membered fused rings. tubitak.gov.tr

The following table summarizes representative reactions for the formation of annulated thiophene systems starting from this compound and related derivatives.

| Starting Material | Reagent(s) | Resulting Annulated System | Reference |

|---|---|---|---|

| This compound | Aromatic Aldehydes (e.g., Benzaldehyde, 3,4-Dimethoxybenzaldehyde) | 2-Aryl-5-methyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | scielo.br |

| 2-Aminothiophene-3-carboxamide derivatives | Nitriles (R-CN) / Dioxane, HCl | 4-Amino-thieno[2,3-d]pyrimidine derivatives | tubitak.gov.trresearchgate.net |

| 2-Aminothiophene-3-carboxamide derivatives | Thiourea | 2-Mercaptothieno[2,3-d]pyrimidin-4(3H)-one derivatives | scielo.br |

| 2-Aminothiophene-3-carboxamide derivatives | Hydrazine Hydrate / Sodium Ethoxide | Thieno[2,3-d]pyrazolo derivatives | tubitak.gov.tr |

Functional Group Transformations and Modifications of the Carboxamide Moiety

The carboxamide group (-CONH₂) in this compound possesses latent reactivity typical of primary amides. Theoretically, it can undergo various functional group transformations, including hydrolysis to a carboxylic acid, dehydration to a nitrile, reduction to an amine, and reactions with organometallic reagents. The nitrogen atom of the amide can also be subject to electrophilic attack. tubitak.gov.tr

However, the predominant synthetic application of this compound, as documented extensively in chemical literature, involves the carboxamide group participating in cyclization reactions alongside the adjacent 2-amino group. scielo.brtubitak.gov.tr This pathway is favored as it leads to the formation of thermodynamically stable fused aromatic systems like thieno[2,3-d]pyrimidines.

Direct transformations of the carboxamide moiety without concurrent cyclization are not commonly reported for this specific compound. The literature strongly indicates that its value as a synthetic intermediate is almost exclusively leveraged for the construction of annulated heterocycles. While the carboxamide functionality is theoretically susceptible to various modifications, its synthetic utility is overwhelmingly channeled through annulation pathways.

The following table outlines potential, though not commonly documented, transformations of the carboxamide group.

| Transformation Type | Potential Reagent(s) | Potential Product |

|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH), Heat | 2-Amino-4-methylthiophene-3-carboxylic acid |

| Dehydration | Dehydrating agents (e.g., P₂O₅, SOCl₂, POCl₃) | 2-Amino-4-methylthiophene-3-carbonitrile |

| N-Substitution | Alkylation or acylation reagents | N-Substituted-2-amino-4-methylthiophene-3-carboxamide |

Advanced Computational and Theoretical Investigations of 2 Amino 4 Methylthiophene 3 Carboxamide and Its Derivatives

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling serve as indispensable tools in modern chemistry, offering deep insights into the properties of molecules at the electronic level. These methods allow for the detailed exploration of geometric parameters, electronic structure, charge distribution, and reactivity, which are crucial for understanding and predicting the behavior of chemical compounds.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to determine the ground-state electronic structure of molecules. The B3LYP method, a popular hybrid functional, combined with a 6-311++G(d,p) basis set, is frequently employed for the geometric optimization of thiophene (B33073) derivatives. tandfonline.com This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. The resulting optimized structure provides key geometric parameters such as bond lengths and bond angles. For Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMC), a close analog of the target compound, the calculated bond parameters have been shown to be in good agreement with experimental data, validating the accuracy of the theoretical approach. tandfonline.com

Table 1: Selected Optimized Geometric Parameters of a 2-Amino-4-methylthiophene Derivative (EAMC) Data sourced from a study on Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMC). tandfonline.com

| Parameter | Calculated Value (Å/°) |

|---|---|

| C2-C3 Bond Length | 1.395 |

| C3-C4 Bond Length | 1.432 |

| C4-S5 Bond Length | 1.751 |

| C1-S5 Bond Length | 1.774 |

| C1-C2 Bond Length | 1.438 |

| C1-N6 Bond Angle | 120.3 |

| C2-C3-C4 Bond Angle | 112.1 |

| C3-C4-S5 Bond Angle | 110.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical polarizability. nih.govwikipedia.org A small energy gap signifies that a molecule can be easily excited, implying high chemical reactivity and significant charge transfer potential within the molecule. tandfonline.com For thiophene derivatives, both HOMO and LUMO are typically delocalized over the thiophene ring, indicating a highly delocalized π-bond system. mdpi.com

Table 2: Calculated FMO Energies and Related Parameters of a 2-Amino-4-methylthiophene Derivative (EAMC) Data sourced from a study on Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMC). tandfonline.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.35 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. nih.gov Green areas signify neutral potential. For aminothiophene derivatives, the MEP surface analysis typically reveals negative potential around the oxygen and sulfur atoms, indicating them as sites for electrophilic interaction, while positive potential is often located around the amino group hydrogens. tandfonline.comresearchgate.net

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. researchgate.net It provides a powerful method for visualizing regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic shells. researchgate.net The ELF value ranges from 0 to 1, where a value close to 1 indicates perfect localization (characteristic of covalent bonds and lone pairs), and a value around 0.5 corresponds to a uniform electron gas, typical of metallic bonding. aps.org In molecules like 2-amino-4-methylthiophene-3-carboxamide, ELF analysis helps to clearly distinguish core and valence electrons and provides a faithful representation of covalent bonds and lone pair electrons. tandfonline.comresearchgate.net

Fukui function analysis is a method based on DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. tandfonline.com By calculating the condensed Fukui functions for each atom, one can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions, providing a more detailed picture of reactivity than MEP analysis alone. researchgate.net

TD-DFT Methods for UV-Vis Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. This quantum mechanical method allows for the calculation of excited state properties, providing a theoretical counterpart to experimental UV-Vis spectroscopy. By simulating the absorption spectrum, researchers can understand the electronic transitions occurring within the molecule upon excitation by light.

For derivatives of 2-aminothiophene, such as Ethyl-2-amino-4-methylthiophene-3-carboxylate, TD-DFT calculations have been successfully employed to predict their UV-Vis spectra in various environments, including the gas phase and in solvents like methanol (B129727) and DMSO. These studies typically utilize a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). The effect of solvents is often incorporated using models like the Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium.

The theoretical calculations yield the maximum absorption wavelength (λmax), which can be compared with experimental data to validate the computational approach. Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transitions, which are often π → π* transitions in such conjugated systems. The energy gap between these frontier orbitals is a key parameter that influences the molecule's electronic properties and reactivity.

| Solvent | Theoretical λmax (nm) | Experimental λmax (nm) | Transition Type |

|---|---|---|---|

| Gas Phase | 365 | N/A | HOMO -> LUMO |

| Methanol | 375 | 370 | HOMO -> LUMO |

| DMSO | 378 | 373 | HOMO -> LUMO |

Molecular Docking and Dynamics Simulations

To investigate the potential of this compound and its derivatives as therapeutic agents, molecular docking and dynamics simulations are indispensable tools. These methods predict how a ligand (the compound) might bind to a biological target, typically a protein, and assess the stability of the resulting complex.

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity.

For instance, this compound has been identified as a hit in a fragment-based screening against Trypanosoma brucei myo-inositol-1-phosphate synthase (TbINO1), an enzyme essential for the parasite's survival. A molecular docking study would elucidate how this fragment binds within the active site of TbINO1. The amino group, carboxamide moiety, and the thiophene ring of the compound are all capable of forming specific interactions with the amino acid residues of the protein.

In a broader context, studies on the closely related Ethyl-2-amino-4-methylthiophene-3-carboxylate have involved docking against a panel of different protein receptors to explore its potential polypharmacology. The results of such studies are often visualized to show the precise interactions, for example, hydrogen bonds between the amide protons and backbone carbonyls of the protein, or interactions between the thiophene ring and aromatic residues like Phenylalanine or Tyrosine.

MMGBSA Calculations for Binding Affinity

Following molecular docking, the binding affinity of the ligand-protein complex can be estimated more accurately using methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA). This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.

The MMGBSA approach calculates the free energy of binding by considering the energies of the complex, the receptor, and the ligand. The calculation includes van der Waals and electrostatic interactions, as well as the polar and nonpolar contributions to the solvation free energy. Lower calculated binding free energy values (more negative) suggest a stronger and more favorable interaction between the ligand and the protein. For Ethyl-2-amino-4-methylthiophene-3-carboxylate, MMGBSA calculations were performed after docking to rank its binding affinity against various protein targets, helping to identify the most probable biological targets.

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +30.2 | Unfavorable |

| Nonpolar Solvation Energy | -5.8 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -41.2 | Overall Favorable Binding |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the binding pose, conformational changes in both the ligand and the protein, and the behavior of key interactions.

A typical MD simulation for a ligand-protein complex would be run for a duration of nanoseconds. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial pose. Furthermore, analysis of the simulation can reveal the persistence of hydrogen bonds and other interactions identified in the docking study. Such simulations were performed on the complex of Ethyl-2-amino-4-methylthiophene-3-carboxylate with its top-ranked protein targets to confirm the stability of the docked conformation.

Cheminformatics and Virtual Screening Applications

Cheminformatics leverages computational methods to analyze large datasets of chemical compounds. In the context of drug discovery, it plays a crucial role in identifying new potential drug candidates through virtual screening.

Pharmacophore-Based Virtual Screening

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methodologies are pivotal in modern drug discovery, offering profound insights into the structure-activity relationships (SAR) of therapeutic candidates. For this compound and its derivatives, a variety of in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and quantum chemical calculations, have been employed to elucidate the structural determinants of their biological activities. These studies help in understanding molecular interactions, predicting biological activity, and guiding the rational design of more potent and selective analogs.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of this compound, interacts with its protein target at the molecular level.

Research on various thiophene carboxamide derivatives has utilized molecular docking to explore their binding patterns within the active sites of different biological targets. For instance, studies on thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) have used docking to investigate their interactions with tubulin. mdpi.com These simulations revealed that the substituted phenyl carboxamide portion of the molecules plays a crucial role in simulating the structural geometry of CA-4, leading to effective binding. mdpi.com Docking analyses of active compounds showed the formation of key hydrogen bonds and multiple hydrophobic interactions within the colchicine (B1669291) binding site of tubulin, which are thought to be essential for their anticancer activity. mdpi.com

Similarly, docking studies on ethyl-2-amino-4-methyl thiophene-3-carboxylate, a closely related ester analog, were performed against seven different protein receptors to identify the best ligand-protein interactions. tandfonline.comfigshare.com Such analyses help in identifying crucial amino acid residues that stabilize the ligand in the binding pocket, providing a roadmap for designing derivatives with enhanced affinity. In another study, docking of novel thiophene-2-carboxamide derivatives into the active sites of five different proteins helped to explain the interactions between the compounds and the enzyme's amino acid residues. nih.gov

The key interactions typically observed in these docking studies are summarized below:

| Target Protein | Ligand Class | Key Interactions Observed | Reference |

| Tubulin | Phenyl-thiophene-carboxamides | Hydrogen bonding with C-tubulin (N-101, S-178) and D-tubulin (Q-245); multiple hydrophobic interactions. | mdpi.com |

| Various Receptors | Ethyl-2-amino-4-methyl thiophene-3-carboxylate | Identification of best ligand-protein interactions to guide further studies. | tandfonline.comfigshare.com |

| Bacterial Proteins | Thiophene-2-carboxamide derivatives | Interactions with specific amino acid residues explaining antibacterial activity. | nih.gov |

| EGFR Kinase | Thieno[3,2-d]pyrimidines | Hydrogen bonding (with Glu855, Arg 689) and hydrophobic interactions within the kinase domain. | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For thiophene carboxamide derivatives, 2D-QSAR analyses have been conducted to design novel anti-tubercular agents. jetir.org These studies have shown that topological, electronic, and spatial parameters significantly influence the biological activity. jetir.org The models developed can help in rationally designing new derivatives with potentially enhanced efficacy against Mycobacterium tuberculosis. jetir.org The results from such studies indicate the importance of specific electrotopological state indices (like SsNH2E-index and SdOE-index) and atom-pair distances in determining the binding affinity for the target receptors. jetir.org

Quantum Chemical and DFT Studies

Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity, which are fundamental to their biological function.

For compounds like ethyl-2-amino-4-methyl thiophene-3-carboxylate, DFT calculations using the B3LYP method and 6-311++G(d,p) basis set have been employed to optimize the molecular structure and compute various parameters. tandfonline.comfigshare.com Key electronic properties derived from these studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests that the molecule is more reactive and can engage in charge transfer interactions more readily. nih.govtandfonline.com For example, DFT studies on thiophene-2-carboxamide derivatives showed that amino-substituted compounds had a closer HOMO-LUMO energy gap compared to methyl-substituted ones, correlating with their higher observed biological activity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comfigshare.com This information is vital for understanding non-covalent interactions with biological receptors and predicting sites of metabolic reaction.

Fukui Function Analysis: This analysis helps to identify the most probable sites for nucleophilic and electrophilic attacks on the molecule, offering further insights into its reactivity. tandfonline.comfigshare.com

The integration of these computational approaches provides a comprehensive SAR profile for the this compound scaffold. Molecular docking identifies the specific interactions driving binding affinity, QSAR models predict the activity of novel analogs, and DFT studies explain the intrinsic electronic properties that govern reactivity and interaction potential. Together, these methods are instrumental in the rational design and optimization of thiophene-based compounds for various therapeutic applications.

Biological Activities and Pharmacological Applications of 2 Amino 4 Methylthiophene 3 Carboxamide Derivatives

Antimicrobial Properties

The thiophene (B33073) ring system is a key pharmacophore in many biologically active compounds, and derivatives of 2-amino-4-methylthiophene-3-carboxamide have demonstrated notable antimicrobial effects. These compounds have been investigated for their ability to inhibit the growth of a variety of microorganisms, including bacteria and fungi.

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.gov 2-Aminothiophene derivatives have been identified as a promising class of compounds in this regard. nih.gov Research has shown that certain 2-aminothiophene-3-carboxamide (B79593) derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance, a library of 42 2-aminothiophene compounds was synthesized and tested, with one compound showing remarkable potency against the H37Rv strain of Mtb with a Minimum Inhibitory Concentration (MIC) of 0.23 μM. nih.gov This compound also demonstrated impressive potency against Mtb strains resistant to isoniazid, rifampicin, and fluoroquinolones, with MIC values ranging from 0.20 to 0.44 μM. nih.gov The mechanism of action for some 2-aminothiophenes is believed to involve the inhibition of Pks13, a validated anti-TB drug target. nih.gov

Table 1: Antitubercular Activity of a 2-Aminothiophene Derivative

| Strain | MIC (μM) |

|---|---|

| M. tuberculosis H37Rv | 0.23 |

| Isoniazid-resistant M. tb | 0.20-0.44 |

| Rifampicin-resistant M. tb | 0.20-0.44 |

| Fluoroquinolone-resistant M. tb | 0.20-0.44 |

Beyond their activity against M. tuberculosis, derivatives of this compound have shown efficacy against a broader range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.gov A series of azomethine derivatives synthesized from 2-amino-3-carboxamido-4,5,6,7-tetramethylene thiophene were screened for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Klebsiella pneumoniae (Gram-negative). researchgate.net In another study, novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The results indicated that 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts. nih.gov One derivative, in particular, showed excellent activity against Pseudomonas aeruginosa, S. aureus, and B. subtilis. nih.gov Generally, these compounds were found to be more active against Gram-positive bacteria. nih.gov

Table 2: Broader Spectrum Antibacterial Activity of Thiophene Derivatives

| Bacterial Strain | Compound Type | Activity |

|---|---|---|

| Staphylococcus aureus | Azomethine derivative | Active |

| Bacillus subtilis | Azomethine derivative | Active |

| Escherichia coli | Azomethine derivative | Active |

| Klebsiella pneumoniae | Azomethine derivative | Active |

| Pseudomonas aeruginosa | 3-Amino thiophene-2-carboxamide | Excellent |

| Staphylococcus aureus | 3-Amino thiophene-2-carboxamide | Excellent |

| Bacillus subtilis | 3-Amino thiophene-2-carboxamide | Excellent |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. researchgate.netnih.govresearchgate.net Schiff bases derived from 2-amino-3-carboxamido-4,5,6,7-tetramethylene thiophene were screened against the pathogenic fungi Candida albicans and Aspergillus niger. researchgate.net Another study synthesized a series of 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitrile and 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives and evaluated their in vitro antifungal activity against various clinical isolates of Candida and Cryptococcus. researchgate.net The results indicated that all compounds possessed fungicidal activity at different concentrations, with some showing moderate to poor activity compared to standard drugs like fluconazole (B54011) and amphotericin B. researchgate.net A preliminary structure-activity relationship (SAR) study suggested that the presence of a cycloalkyl ring attached to the thiophene moiety is crucial for antifungal activity. researchgate.net

Antibacterial Activity

Anticancer and Antiproliferative Activities

The thiophene carboxamide scaffold is a promising framework for the development of novel anticancer agents. mdpi.commdpi.com Derivatives of this compound have been shown to exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines.

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction:

Several studies have demonstrated that these compounds can trigger programmed cell death in cancer cells. For example, a series of newly synthesized thiophene carboxamide derivatives induced morphological changes characteristic of apoptosis in A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com These compounds were also found to enhance the signal intensity of cells stained with a caspase-3/7 antibody, confirming the activation of the apoptotic pathway. mdpi.com Further investigation revealed that these derivatives could induce a decrease in the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com In another study, certain ortho-amino thiophene carboxamide derivatives were found to induce apoptosis, which was correlated with an elevation of p53, an increase in the Bax/Bcl-2 ratio, and an increase in caspase-3/7 activity. researchgate.net

Cell Cycle Arrest:

Table 3: Anticancer Mechanisms of this compound Derivatives

| Cancer Cell Line | Mechanism of Action | Key Findings |

|---|---|---|

| A375 (Melanoma) | Apoptosis Induction | Morphological changes, Caspase-3/7 activation, Mitochondrial depolarization |

| HT-29 (Colon) | Apoptosis Induction | Morphological changes, Caspase-3/7 activation, Mitochondrial depolarization |

| MCF-7 (Breast) | Apoptosis Induction | Morphological changes, Caspase-3/7 activation, Mitochondrial depolarization |

| HepG-2 (Liver) | Apoptosis Induction & Cell Cycle Arrest | Elevation of p53, Increased Bax/Bcl-2 ratio, Increased caspase-3/7, Cell accumulation in sub-G1, G2/M phase arrest |

| HCT-116 (Colon) | Apoptosis Induction & Cell Cycle Arrest | Cell accumulation in sub-G1, G2/M phase arrest |

Targeting Specific Cancer Pathways (e.g., EGFR Kinase Inhibition, PARP1 Inhibition)

The anticancer potential of 2-aminothiophene-3-carboxamide derivatives is often linked to their ability to selectively interact with key molecular targets involved in cancer cell proliferation, survival, and DNA repair.

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell growth and proliferation. nih.gov Its overexpression is a known oncogenic driver in several human cancers, making it a prime target for anticancer therapies. nih.govnih.gov A novel series of symmetrical trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives has been developed as potent EGFR kinase inhibitors. nih.gov These compounds were designed by hybridizing complementary pharmacophores to enhance their synergistic activity against cancer. nih.gov

One of the most active compounds, 16e , demonstrated significant antiproliferative activity across selected cancer cell lines, with IC₅₀ values below 9 μM. nih.gov Notably, it exhibited an impressive EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM. nih.gov The design of these inhibitors leverages the structural features of approved EGFR inhibitors like gefitinib (B1684475) and erlotinib, aiming to overcome mutation-based resistance. nih.govresearchgate.net

PARP1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. mdpi.com Inhibiting PARP-1 is a promising strategy, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality. mdpi.com

Researchers have designed and synthesized a series of PARP-1 inhibitors based on a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold. This scaffold mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP-1, allowing it to interact with the enzyme's active site. mdpi.com The common structural features for PARP-1 inhibition, an aromatic ring and a carboxamide moiety, are present in these derivatives. mdpi.com Several compounds from this series showed potent PARP-1 inhibitory activity, with compound 16l being the most effective. mdpi.com Cellular assays revealed that compounds 16g, 16i, 16j, and 16l had anti-proliferative activities against BRCA-deficient cell lines comparable to the approved PARP inhibitor, olaparib. mdpi.com

| Compound ID | Target | Activity (IC₅₀) | Cell Line(s) |

| 16e | EGFR Kinase | 94.44 ± 2.22 nM | HCT116 |

| 16l | PARP-1 | Potent (specific value not provided) | BRCA-deficient cells |

| 16g, 16i, 16j | PARP-1 | Similar to olaparib | BRCA-deficient cells |

Role as Biomimetics in Anticancer Drug Design (e.g., Combretastatin A-4 Biomimetics)

Biomimetics involves designing synthetic compounds that mimic the structure and function of natural products. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anticancer agent that works by inhibiting tubulin polymerization. nih.govbohrium.com However, its clinical application is limited by poor water solubility and other pharmacokinetic disadvantages.

Thiophene carboxamide derivatives have been synthesized as biomimetics of CA-4 to address these limitations. nih.gov The design strategy involves retaining the key structural features of CA-4, such as the trimethoxyphenyl moiety, while replacing the unstable cis-stilbene (B147466) bridge with a more rigid and stable thiophene ring. nih.govbohrium.com This approach aims to maintain the geometric orientation necessary for binding to the colchicine (B1669291) site on tubulin. nih.govbohrium.com

Studies have shown that the polar surface area (PSA) of these synthesized thiophene derivatives is biomimetic to CA-4, allowing them to permeate cell membranes and reach their intracellular target. nih.gov Two compounds, 2b and 2e , were identified as the most active molecules against the Hep3B hepatocellular carcinoma cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. nih.gov Molecular dynamics simulations confirmed that these compounds showed a comparable interaction pattern to CA-4 within the tubulin-colchicine binding pocket, with the thiophene ring contributing to advanced interactions. nih.govbohrium.com

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound |

| 2b | Hep3B | 5.46 | Combretastatin A-4 |

| 2e | Hep3B | 12.58 | Combretastatin A-4 |

Investigation in 3D Spheroid Models and in vivo Xenograft Studies

To better mimic the complex microenvironment of solid tumors, researchers have moved beyond traditional 2D cell cultures to more physiologically relevant 3D models.

3D Spheroid Models

Multicellular Tumor Spheroids (MCTS) are 3D cell culture systems that replicate many characteristics of actual tumors, making them a reliable model for drug testing. nih.gov The most potent CA-4 biomimetic thiophene carboxamide derivatives, 2b and 2e , were investigated for their effects on Hep3B spheroids. nih.gov The results revealed that these compounds significantly perturbed the formation of Hep3B spheroids. nih.govbohrium.com Specifically, compound 2b -treated cells formed a much smaller spheroid, while compound 2e completely inhibited spheroid formation, leading instead to an aggregation of smaller, distorted cell clusters. nih.gov This disruption of spheroid formation is significant as it often correlates with a reduction in cancer stemness, tumorigenicity, and resistance to chemotherapy. nih.gov

In vivo Xenograft Studies

While several studies highlight the in vitro and 3D model success of thiophene carboxamide derivatives, detailed reports on in vivo xenograft studies for this specific class of compounds are less prevalent in the available literature. Some related thiophene derivatives, such as JCI-20679, have shown in vivo antiproliferative effects. The promising results from in vitro cytotoxicity assays and 3D spheroid models for compounds like 2b and 2e strongly suggest their potential as candidates for further investigation in living organisms. Such in vivo studies are a crucial next step to validate their therapeutic efficacy and preclinical potential.

Anti-inflammatory and Analgesic Properties

Thiophene-containing compounds have long been recognized for their anti-inflammatory and analgesic activities. bohrium.com Derivatives of this compound are being explored for their potential to modulate key inflammatory pathways and alleviate pain.

Interaction with Molecular Targets and Pathways for Anti-inflammatory Effects

Chronic inflammation is a key factor in various diseases, and targeting the molecular pathways that drive it is a major therapeutic goal. Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been investigated as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1).

The synthesized tetrahydrobenzothiophene compounds were found to disrupt the interaction between NRF2 and KEAP1, leading to NRF2 activation. This activation, in turn, reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators like COX-2 and NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells.

Potential as Antinociceptive Lead-Candidates

The development of new analgesic drugs is critical for managing pain, which remains a significant clinical challenge. Thiophene derivatives have shown promise as potential antinociceptive (pain-relieving) agents.

The analgesic activity of new derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid was studied using the "hot plate" method in mice. bohrium.com The results indicated that these compounds possess an analgesic effect that exceeds that of the standard drug, metamizole. bohrium.com

In another study, a 2-4-methylphenylimino-3-carboxamide substituted thiophene compound was evaluated for peripheral analgesic activity using acetic acid-induced writhing and formalin-induced paw licking tests in mice. In the acetic acid test, a 40mg/kg dose of the compound showed a 78% pain inhibition, compared to 91% for aspirin. In the late phase of the formalin test, the same dose resulted in a 58% pain inhibition, compared to 86% for aspirin, indicating moderate but significant peripheral analgesic activity.

| Test Model | Compound | Result (Pain Inhibition %) | Standard Drug (Inhibition %) |

| Acetic acid-induced writhing | 2-4-methylphenylimino-3-carboxamide substituted thiophene (40mg/kg) | 78% | Aspirin (91%) |

| Formalin test (late phase) | 2-4-methylphenylimino-3-carboxamide substituted thiophene (40mg/kg) | 58% | Aspirin (86%) |

Antiviral Activity

The broad biological profile of thiophene derivatives extends to antiviral applications. A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been prepared and evaluated as potential antiviral agents. nih.gov

Some of the 2-aminothiophene derivatives showed moderate and selective activity against HIV-1, with 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) being a notable example (EC₅₀ = 3.8 µg/mL). nih.gov Furthermore, 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes and related compounds proved to be considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC₅₀ values in the range of 0.1-10 µg/mL. nih.gov However, many of these potent compounds also displayed significant cytotoxicity, resulting in low selectivity indices. nih.gov

More recently, with the emergence of new viral threats, research has focused on identifying inhibitors for viral enzymes. A high-throughput screening identified compounds with a 2-amide-3-methylester thiophene scaffold as inhibitors of the SARS-CoV-2 macrodomain (Mac1), an enzyme crucial for viral replication. Hit optimization led to compounds with low micromolar potency, validating Mac1 as a viable antiviral target.

| Compound/Derivative Class | Virus | Activity |

| 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) | HIV-1 | EC₅₀ = 3.8 µg/mL |

| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | CMV, VZV | IC₅₀ = 0.1-10 µg/mL |

| 2-amide-3-methylester thiophene scaffold | SARS-CoV-2 | Mac1 Inhibition (µM potency) |

Inhibition of Influenza Virus Polymerase (e.g., PA-PB1 Complex)

A significant area of research for thiophene-based compounds is in the development of novel anti-influenza agents. The influenza virus RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is an essential enzyme for viral transcription and replication, making it a prime target for antiviral drugs. Specifically, the interaction between the PA and PB1 subunits is critical for the assembly and function of the polymerase complex.

Derivatives of 2-aminothiophene-3-carboxamide, particularly those with a fused cycloheptane (B1346806) ring (cycloheptathiophene-3-carboxamides), have been identified as potent inhibitors of this crucial protein-protein interaction. nih.govnih.govnih.gov These compounds act as dissociative inhibitors, disrupting the formation of the functional PA-PB1 heterodimer. nih.gov Research has demonstrated that these derivatives can exhibit potent, broad-spectrum antiviral activity against both influenza A and B viruses, including strains resistant to existing drugs like oseltamivir. nih.gov

Medicinal chemistry campaigns have explored the structure-activity relationships (SAR) of the cycloheptathiophene-3-carboxamide scaffold. Modifications at the 2- and 3-positions of the core structure have led to the identification of compounds with nanomolar to low-micromolar efficacy in inhibiting viral replication. nih.gov For instance, the introduction of 2-hydroxybenzamido and 4-aminophenyl groups has yielded derivatives with significant antiviral activity and low cytotoxicity. nih.gov Further optimization led to compounds with activity in the nanomolar range against circulating influenza A and B strains. nih.gov These potent derivatives were shown to interfere with viral RdRP activity by disrupting the PA-PB1 subunit heterodimerization. nih.gov

| Compound | Modification | Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| Cycloheptathiophene-3-carboxamide derivative | 2-hydroxybenzamido group | Influenza A Virus Replication | 0.18-1.2 µM (EC50) | nih.gov |

| Cycloheptathiophene-3-carboxamide derivative | 4-aminophenyl group | Influenza A Virus Replication | 0.18-1.2 µM (EC50) | nih.gov |

| Optimized cHTC derivative 43 | Combined C-2 and C-3 modifications | Influenza A RdRP Activity | 0.032 µM (EC50) | nih.gov |

| Optimized cHTC derivative 45 | Combined C-2 and C-3 modifications | Influenza A RdRP Activity | 0.13 µM (EC50) | nih.gov |

| Thiophene-3-carboxamide derivative 26 | - | PA-PB1 Interaction | 90.7 µM (IC50) | nih.gov |

Activity Against Herpes Protease Processing

Human herpesviruses (HHVs) are responsible for a range of diseases, and their replication is dependent on virally encoded proteases. These proteases are essential for the maturation of the viral capsid and are considered attractive targets for antiviral therapy. Structurally related compounds, such as thieno[2,3-d]oxazinones, which share a thiophene core, have been investigated as inhibitors of herpes proteases.

Cinnamyl derivatives of thieno[2,3-d]oxazinones have been identified as mechanism-based inhibitors of proteases from herpes simplex virus 2 (HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (CMV), demonstrating nanomolar potency. nih.gov These compounds have been shown to inhibit protease processing within HSV-2 infected cells, indicating their potential as effective antiviral agents. nih.gov

Furthermore, broader screening of 2-aminothiophene derivatives has revealed activity against herpesviruses. Specifically, certain 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes have shown considerable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov This suggests that the 2-aminothiophene scaffold is a viable starting point for the development of novel anti-herpesvirus agents, although the precise mechanism may not be limited to protease inhibition in all cases.

| Compound Class | Target Virus | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]oxazinone derivatives | HSV-2, VZV, CMV Protease | Nanomolar potency | nih.gov |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Human Cytomegalovirus (CMV) | 0.1-10 µg/mL | nih.gov |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes | Varicella Zoster Virus (VZV) | 0.1-10 µg/mL | nih.gov |

Other Reported Biological Activities

Adenosine (B11128) A1 Receptor Allosteric Enhancement

Derivatives of 2-aminothiophene are well-documented as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR). nih.govnih.gov A1ARs are G protein-coupled receptors that play crucial roles in the cardiovascular, central nervous, and renal systems. Allosteric enhancers bind to a site on the receptor distinct from the endogenous ligand (adenosine) binding site, and they potentiate the receptor's response to the endogenous agonist. frontiersin.orgfrontiersin.org

The 2-amino-3-benzoylthiophene scaffold is a classic example of this class of compounds. nih.gov One of the most extensively studied compounds is PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone). frontiersin.orgnih.govtubitak.gov.tr This compound and its analogs enhance the binding of A1AR agonists and potentiate A1AR-mediated functional responses. nih.govfrontiersin.org The mechanism involves slowing the dissociation of the agonist from the receptor. nih.gov

Structure-activity relationship studies have shown that modifications to the 3-aroyl group and the 4- and 5-positions of the thiophene ring can significantly impact potency and efficacy. nih.gov For instance, certain 2-amino-4,5-diphenylthiophene-3-carboxylates and 2-amino-5-bromo-3-benzoyl-4-phenylthiophenes have demonstrated substantial allosteric enhancing activity, in some cases greater than that of PD 81,723. nih.gov This activity is typically measured by the ability of the compound to stabilize the high-affinity agonist-receptor-G protein ternary complex. nih.gov

| Compound | Modification | Assay | Activity (% of Ternary Complex Remaining) | Reference |

|---|---|---|---|---|

| PD 81,723 | Reference Compound | hA1AR Ternary Complex Stability | 19% | nih.gov |

| Compound 3d | 3-carboxythiophene 3-trifluoromethylbenzyl ester | hA1AR Ternary Complex Stability | 49% | nih.gov |

| Compound 3f | 3-carboxythiophene 3-trifluoromethylbenzyl ester | hA1AR Ternary Complex Stability | 63% | nih.gov |

| Compound 7e | 3-(1-naphthoyl) substituent | hA1AR Ternary Complex Stability | 52% | nih.gov |

| Compound 10a | 2-amino-5-bromo-3-benzoyl-4-phenylthiophene | hA1AR Ternary Complex Stability | 91% | nih.gov |

| Compound 10c | 2-amino-5-bromo-3-benzoyl-4-phenylthiophene | hA1AR Ternary Complex Stability | 80% | nih.gov |

Antilipolytic and Antiarrhythmic Activities

The allosteric enhancement of the adenosine A1 receptor by 2-aminothiophene derivatives is directly linked to several physiological effects, including antilipolytic and antiarrhythmic activities. nih.gov Activation of A1ARs in adipose tissue inhibits lipolysis, the breakdown of fats. In the heart, A1AR activation has a cardioprotective role, including negative chronotropic (slowing heart rate) and dromotropic (slowing conduction) effects, which contribute to antiarrhythmic potential.

Direct antiarrhythmic activity has been demonstrated for novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide. nih.gov In preclinical studies, these compounds have shown significant antiarrhythmic effects when compared to standard drugs like procaine (B135) amide and lidocaine. nih.gov This highlights the therapeutic potential of this chemical class in the management of cardiac arrhythmias.

Glucagon (B607659) Antagonism

The glucagon receptor (GCGR) is a key player in glucose homeostasis, and its antagonism is a therapeutic strategy for the treatment of type 2 diabetes. A novel class of thiophene-derived antagonists of the human glucagon receptor has been discovered. nih.gov

Systematic modification of an initial lead compound, an acylated aminothiophene nitrile, led to the identification of derivatives with potent functional antagonism of the human glucagon receptor. nih.gov Structure-activity relationship exploration resulted in a compound that exhibited an IC50 of 34 nM in a functional assay. nih.gov Further research into thiophene-containing biaryl amide derivatives also yielded compounds with good glucagon receptor binding and functional antagonistic activities, with IC50 values in the low micromolar range. frontiersin.org

| Compound Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Thiophene-derived antagonist (Compound 13) | Human Glucagon Receptor (Functional Assay) | 34 nM | nih.gov |

| Thiophene-containing biaryl amide (Compound 14f) | Glucagon Receptor Binding | 6.1 µM | frontiersin.org |

| Thiophene-containing biaryl amide (Compound 14h) | Glucagon Receptor Binding | 4.4 µM | frontiersin.org |

| Thiophene-containing biaryl amide (Compound 14f) | cAMP Functional Assay | 4.4 µM | frontiersin.org |

| Thiophene-containing biaryl amide (Compound 14h) | cAMP Functional Assay | 14.4 µM | frontiersin.org |

Cholesterol-Suppressive Capacities

Information regarding the specific cholesterol-suppressive capacities of this compound derivatives is not available in the reviewed scientific literature.

Medicinal Chemistry and Drug Design Strategies Involving the 2 Aminothiophene 3 Carboxamide Scaffold

Scaffold Hopping Approaches in Drug Discovery

Scaffold hopping is a widely used strategy in drug design to identify novel molecular frameworks with similar biological activity to a known active compound. This approach aims to improve properties such as potency, selectivity, and pharmacokinetics, or to circumvent existing patents. nih.govdundee.ac.uk

One notable example of scaffold hopping involves the development of new antiplasmodial agents. Starting from a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, a derivative of the 2-aminothiophene scaffold, researchers have explored alternative heterocyclic systems to enhance antimalarial activity. researchgate.net This strategy has led to the synthesis of diverse chemical series, demonstrating the potential of scaffold hopping to generate novel compounds with improved drug-like properties. researchgate.net

Another application of this strategy has been in the development of new inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilms. By replacing a 2-aminoimidazole scaffold with a 2-aminopyrimidine, researchers were able to generate new analogs with significant anti-biofilm activity. nih.gov This highlights the utility of scaffold hopping in discovering new chemical entities to combat antibiotic resistance. nih.gov

Molecular Hybridization and Bioisosterism

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new compound with enhanced affinity and efficacy. The 2-aminothiophene-3-carboxamide (B79593) scaffold is an excellent candidate for this approach due to its synthetic tractability.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is another key strategy in drug design. drughunter.com The thiophene (B33073) ring itself is often considered a bioisostere of a benzene (B151609) ring, offering a way to modify a molecule's properties while retaining its biological activity. semanticscholar.org

In the context of the 2-aminothiophene-3-carboxamide scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the carboxamide group can be replaced with other hydrogen-bonding moieties like sulfonamides or heterocyclic rings such as tetrazoles or oxadiazoles. drughunter.com These modifications can improve metabolic stability, alter solubility, and enhance binding interactions with the target protein. drughunter.com

Structure-Activity Relationship (SAR) Elucidation for Optimized Pharmacological Profiles

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of a lead compound. For the 2-aminothiophene-3-carboxamide scaffold, SAR studies have provided valuable insights into how different substituents on the thiophene ring influence biological activity.

For example, in a series of 2-amino-3-carboxy-4-phenylthiophenes developed as atypical protein kinase C inhibitors, it was found that electron-donating groups on the C-4 aryl moiety enhanced inhibitory activity, while electron-withdrawing groups diminished it. nih.gov Furthermore, modifications at the C-3 position revealed that while ester groups were well-tolerated, amide substituents with varying sizes and lipophilicity led to a significant decrease in activity. nih.gov

In the development of antileishmanial agents, SAR studies on 2-aminothiophene derivatives have shown that the nature of the substituent at the C-3 position is critical. Replacing a carbonitrile group with a carboxamide has been shown to have a positive effect on anti-promastigote activity in certain molecular contexts. mdpi.com

The following table summarizes key SAR findings for derivatives of the 2-aminothiophene scaffold:

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Therapeutic Target |

| C-4 Aryl Moiety | Electron-donating groups | Increased inhibitory activity | Atypical protein kinase C |

| C-4 Aryl Moiety | Electron-withdrawing groups | Decreased inhibitory activity | Atypical protein kinase C |

| C-3 Position | Ester groups | Maintained or increased activity | Atypical protein kinase C |

| C-3 Position | Amide groups | Decreased activity | Atypical protein kinase C |

| C-3 Position | Carboxamide (vs. Carbonitrile) | Positive pharmacomodulation | Leishmania |

Development of Novel Prodrugs and Delivery Systems

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. mdpi.com The 2-aminothiophene-3-carboxamide scaffold can be chemically modified to create prodrugs that release the active parent drug in vivo. mdpi.com

One promising approach is the development of reciprocal prodrugs. For instance, 2-aminothiophene-indole hybrids have been investigated as potential antileishmanial agents. mdpi.com The rationale is that these hybrids can be cleaved in vivo to release both the 2-aminothiophene and indole (B1671886) moieties, which may act synergistically. mdpi.com The finding that the simpler 2-aminothiophene precursors also exhibit biological activity supports this hypothesis. mdpi.com

The use of amino acids as promoieties is another common prodrug strategy. mdpi.com By attaching an amino acid to the 2-aminothiophene-3-carboxamide scaffold, it may be possible to utilize endogenous amino acid transporters to enhance drug absorption and targeted delivery. mdpi.com

Future Directions and Therapeutic Potential

The 2-aminothiophene-3-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have shown promise in a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions. researchgate.net

Future research is likely to focus on several key areas:

Exploration of New Biological Targets: The versatility of the scaffold allows for the design of libraries of compounds to be screened against a wide range of biological targets.

Development of More Selective Inhibitors: By fine-tuning the substituents on the thiophene ring, it may be possible to develop inhibitors with greater selectivity for their target proteins, thereby reducing off-target effects.

Application in Combination Therapies: Given their diverse biological activities, derivatives of this scaffold could be explored in combination with other drugs to achieve synergistic effects and overcome drug resistance.

The continued investigation of the 2-aminothiophene-3-carboxamide scaffold holds significant promise for the development of the next generation of therapeutic agents. researchgate.net

Conclusion and Future Perspectives in 2 Amino 4 Methylthiophene 3 Carboxamide Research

Summary of Key Findings and Contributions

Research into 2-Amino-4-methylthiophene-3-carboxamide has yielded several important findings and contributions to the fields of organic synthesis and medicinal chemistry. The primary significance of this compound lies in its role as a versatile building block for the creation of more complex, biologically active molecules. researchgate.nettubitak.gov.tr

Substituted 2-aminothiophene-3-carboxamides are key intermediates in the synthesis of agrochemicals, dyes, and pharmacologically active compounds. tubitak.gov.tr The Gewald reaction is a well-established and efficient method for the synthesis of this and related 2-aminothiophenes. researchgate.nettubitak.gov.tr More recent advancements in synthetic methodologies, such as palladium-catalyzed direct arylation, have further expanded the synthetic utility of these compounds, allowing for the introduction of diverse substituents.

From a medicinal chemistry perspective, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. For instance, novel thiophene (B33073) analogues have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some derivatives showing promising activity. researchgate.netnih.govtandfonline.com The thiophene nucleus is considered a privileged scaffold in drug discovery due to its presence in numerous FDA-approved drugs. nih.gov

The key contributions of research in this area can be summarized in the following table:

| Area of Contribution | Key Findings |

| Synthetic Chemistry | Establishment of this compound as a versatile precursor for polyfunctionalized heterocyclic compounds. researchgate.nettubitak.gov.tr |

| Development and refinement of synthetic methods, including the Gewald reaction and modern cross-coupling techniques. tubitak.gov.trresearchgate.net | |

| Medicinal Chemistry | Discovery of a wide range of biological activities in derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net |

| Identification of thiophene-based compounds as promising leads for the development of new therapeutic agents. researchgate.netnih.gov | |

| Material Science | Exploration of thiophene derivatives in the development of novel materials such as organic semiconductors and corrosion inhibitors. researchgate.net |

Challenges and Opportunities in Further Research and Development

Despite the significant progress, the research and development of this compound and its derivatives are not without challenges. These challenges, however, also present exciting opportunities for future investigations.

One of the primary challenges lies in the development of more sustainable and efficient synthetic methods. While established methods like the Gewald reaction are effective, there is a continuous need for greener chemical processes that minimize waste and avoid harsh reaction conditions. nih.gov The synthesis of α,α-disubstituted α-amino acids, which can be derivatives of thiophene, faces challenges due to steric constraints. nih.gov

Another challenge is to fully understand the structure-activity relationships (SAR) of thiophene-based compounds to design more potent and selective drug candidates. While many derivatives have shown promising biological activity, further optimization is often required to improve efficacy and reduce potential side effects. The poor water solubility of some new drug molecules can also present a challenge for their bioavailability. nih.gov

These challenges open up several avenues for future research and development:

| Challenges | Opportunities |

| Need for greener synthetic routes | Development of novel catalytic systems and metal-free synthesis approaches. nih.gov |

| Utilization of multicomponent reactions to increase synthetic efficiency. researchgate.net | |

| Understanding complex structure-activity relationships (SAR) | Application of computational modeling and in silico screening to predict biological activity and guide rational drug design. nih.gov |

| Overcoming poor physicochemical properties (e.g., solubility) | Design of prodrugs or novel formulations to enhance bioavailability. |

| Exploration of bioisosteric replacements to improve pharmacokinetic profiles. | |